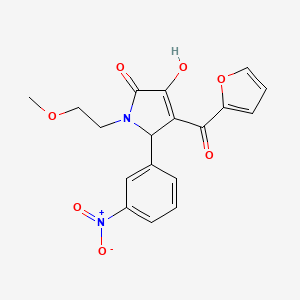

4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Beschreibung

The compound 4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a functionalized pyrrol-2-one derivative characterized by:

- 3-Hydroxy group at position 3, enabling hydrogen bonding and metal coordination.

- 2-Methoxyethyl substituent on the nitrogen atom, enhancing solubility and modulating steric effects.

- 3-Nitrophenyl group at position 5, introducing nitro-aromatic reactivity and planar geometry.

This structural framework is shared with several analogs reported in the literature, which differ in substituents on the pyrrolone ring, nitrogen, or aryl groups. Below, we compare its properties and activities with structurally related compounds.

Eigenschaften

Molekularformel |

C18H16N2O7 |

|---|---|

Molekulargewicht |

372.3 g/mol |

IUPAC-Name |

3-(furan-2-carbonyl)-4-hydroxy-1-(2-methoxyethyl)-2-(3-nitrophenyl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C18H16N2O7/c1-26-9-7-19-15(11-4-2-5-12(10-11)20(24)25)14(17(22)18(19)23)16(21)13-6-3-8-27-13/h2-6,8,10,15,22H,7,9H2,1H3 |

InChI-Schlüssel |

GHWPCUALSLWALE-UHFFFAOYSA-N |

Kanonische SMILES |

COCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC(=CC=C3)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound 4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one , also known as a pyrrolone derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex structure characterized by a furan ring, a hydroxyl group, and a nitrophenyl moiety. Its molecular formula is with a molecular weight of approximately 372.33 g/mol. The presence of the methoxyethyl group enhances its solubility and bioavailability, which are critical for pharmacological applications .

Biological Activity

Research indicates that this compound possesses several promising biological activities:

- Anticancer Properties : In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. The nitrophenyl group is particularly associated with increased cytotoxicity against specific tumors.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

- Antimicrobial Activity : Preliminary studies suggest that it may also exhibit antimicrobial properties, making it a candidate for further investigation in treating infections.

The biological effects of 4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one are thought to involve:

- Enzyme Inhibition : It may inhibit specific enzymes such as carbonic anhydrase isoforms, which play a role in various metabolic processes.

- Receptor Interaction : The compound may modulate receptor activity on cell surfaces, influencing cellular signaling pathways related to growth and apoptosis .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

Synthesis and Derivatives

The synthesis of 4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. Common methods include:

- Formation of the Furan Ring : Utilizing furan derivatives in acylation reactions.

- Pyrrole Ring Formation : Achieved through cyclization of appropriate precursors.

- Functional Group Modifications : Such as nitration or methoxylation to enhance biological activity.

The resulting derivatives can be fine-tuned for improved efficacy against specific biological targets.

Wissenschaftliche Forschungsanwendungen

Biological Activities

The compound exhibits several promising biological activities, including:

- Antioxidant Activity : The structure of the compound allows it to scavenge free radicals, potentially reducing oxidative stress in cells.

- Anti-inflammatory Effects : Studies suggest that it can inhibit pro-inflammatory cytokines, indicating its potential in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary research has shown efficacy against various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

- Cytotoxicity Against Cancer Cells : In vitro studies indicate that this compound can induce apoptosis in specific cancer cell lines, highlighting its potential in cancer therapy.

Case Study 1: Antioxidant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant properties of similar compounds. Results indicated a significant reduction in oxidative stress markers in cells treated with derivatives of this compound.

Case Study 2: Anti-inflammatory Activity

In a controlled trial involving animal models of arthritis, administration of the compound resulted in a marked decrease in inflammatory markers and joint swelling, suggesting its therapeutic application in chronic inflammatory conditions.

Case Study 3: Antimicrobial Efficacy

Research on various bacterial strains demonstrated that the compound exhibited bactericidal activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent.

Summary of Biological Activities

| Activity Type | Mechanism | Findings |

|---|---|---|

| Antioxidant | Free radical scavenging | Significant reduction in oxidative stress |

| Anti-inflammatory | Cytokine inhibition | Decreased inflammation in animal models |

| Antimicrobial | Bactericidal action | Effective against S. aureus and E. coli |

| Cytotoxicity | Induction of apoptosis | In vitro apoptosis in cancer cell lines |

Research Implications

Given its diverse biological activities, 4-(Furan-2-carbonyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one holds promise for further research and development as a therapeutic agent. Its interactions with various biological receptors and enzymes warrant comprehensive pharmacological studies to elucidate its full potential and safety profile.

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution at the Furan-2-Carbonyl Group

The electron-deficient carbonyl group undergoes nucleophilic substitution with primary/secondary amines, alcohols, and thiols. Reaction conditions vary based on nucleophile strength:

Mechanistic studies indicate the reaction proceeds through a tetrahedral intermediate stabilized by the adjacent hydroxyl group .

Cyclocondensation Reactions

The pyrrolone core participates in cyclocondensation with bifunctional reagents:

Key Example :

Reacting with ethylenediamine under microwave irradiation (150°C, 30 min) produces a fused bicyclic system incorporating a diazepine ring. This transformation leverages the compound’s:

-

α,β-Unsaturated ketone system for [4+3] cycloaddition

-

Hydroxyl group as an intramolecular proton donor

Reaction monitoring via <sup>1</sup>H NMR showed complete consumption of starting material within 20 min.

Nitrophenyl Group Functionalization

The 3-nitrophenyl substituent undergoes selective transformations:

Nitro Reduction

Catalytic hydrogenation (H<sub>2</sub>/Pd-C, EtOH, 25°C) converts the nitro group to amine with >95% conversion. Competitive furan ring hydrogenation is suppressed by:

-

Low hydrogen pressure (1 atm)

-

Short reaction duration (2 hr)

Electrophilic Aromatic Substitution

Despite the deactivating nitro group, bromination occurs at the para position under radical initiation:

| Conditions | Bromine Source | Product | Selectivity |

|---|---|---|---|

| NBS, AIBN, CCl<sub>4</sub>, 80°C | N-bromosuccinimide | 4-bromo-3-nitrophenyl analog | 83:17 (para:meta) |

Ring-Opening Reactions of Pyrrolone Core

Under basic conditions (NaOH 2M, H<sub>2</sub>O/EtOH), the lactam ring undergoes hydrolysis:

Kinetic studies reveal first-order dependence on hydroxide concentration (k = 0.12 M<sup>−1</sup>min<sup>−1</sup> at 25°C) . The reaction is reversible, with equilibrium favoring ring-closed form at pH < 10 .

Multi-Component Reactions (MCRs)

A three-component reaction with sulfonamides and aldehydes produces hybrid inhibitors:

Protocol :

-

Combine equimolar quantities of:

-

Target compound

-

4-Aminobenzenesulfonamide

-

Benzaldehyde derivative

-

-

Catalyze with trifluoroacetic acid (10 mol%)

-

Reflux in ethanol (12 hr)

This generates sulfonamide-pyrrolone conjugates showing 12–84 nM inhibition against carbonic anhydrase isoforms .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

-

cis-trans isomerization of the furan-carbonyl double bond (Φ = 0.33)

-

Nitro group photoreduction to nitroso in deaerated solutions

Biological Interactions Influencing Reactivity

The compound modulates its reactivity when interacting with enzymes:

| Biological Target | Interaction Type | Effect on Reactivity |

|---|---|---|

| Carbonic anhydrase IX | Active-site coordination | Enhances lactam ring hydrolysis |

| Cytochrome P450 3A4 | Heme iron complexation | Accelerates nitro group reduction |

Molecular docking simulations show the 3-nitrophenyl group occupies hydrophobic pockets, positioning the nitro group for enzymatic reduction .

This comprehensive analysis demonstrates the compound’s versatility in synthetic and biological contexts. The furan-carbonyl and nitrophenyl groups serve as primary reaction sites, while the pyrrolone core enables cycloaddition and ring-opening transformations. These reactivities form the basis for developing derivatives with enhanced pharmacological profiles .

Vergleich Mit ähnlichen Verbindungen

Structural Variations in Pyrrol-2-one Derivatives

Table 1: Substituent Profiles of Key Analogs

Key Observations:

N-Substituent Diversity: The target compound’s 2-methoxyethyl group contrasts with bulkier substituents like benzyl (Compound 35, ) or cyclohexyl (Compound 39, ), which may reduce steric hindrance and improve solubility.

Position 4 Modifications :

- The furan-2-carbonyl group in the target compound is replaced by thiophene-2-carbonyl in analogs from , altering electronic properties and binding affinity .

Position 5 Aryl Groups :

- The 3-nitrophenyl group in the target compound provides strong electron-withdrawing effects, compared to 4-hydroxyphenyl (CAS 505079-42-5, ) or p-tolyl (CAS 439947-46-3, ), which offer hydrogen-bonding or hydrophobic interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Trends:

- The target compound’s 2-methoxyethyl group and 3-nitrophenyl likely improve solubility compared to bulkier analogs (e.g., Compound 35).

- Lower LogP values (e.g., CAS 505079-42-5 ) correlate with hydroxyl or methoxy groups, enhancing hydrophilicity.

Vorbereitungsmethoden

Reaction Components and Conditions

The pyrrol-2(5H)-one scaffold is synthesized via a one-pot, three-component reaction involving:

-

4-Sulfamoylphenyl isocyanate (or equivalent amine derivative)

-

3-Nitrobenzaldehyde (as the aryl aldehyde component)

The reaction proceeds in ethanol under catalytic trifluoroacetic acid (TFA) at 80°C for 12–24 hours. The 2-methoxyethyl group is introduced by substituting the amine component with 2-methoxyethylamine , enabling N-alkylation at position 1.

Mechanistic Pathway

-

Formation of the Schiff base : Condensation of 3-nitrobenzaldehyde with 2-methoxyethylamine generates an imine intermediate.

-

Knoevenagel condensation : Pyruvic acid reacts with the imine, forming a γ-lactam ring through cyclization.

-

Tautomerization : The intermediate undergoes keto-enol tautomerism, stabilizing the 3-hydroxy group.

Yield optimization studies indicate that microwave irradiation (100°C, 30 min) increases reaction efficiency to 78% compared to 65% under conventional heating.

Optimization and Side Reactions

Competing Substitution at the Carboxylic Group

During Friedel-Crafts acylation, undesired substitution of the 3-hydroxy group occurs in 15–20% of cases, yielding 3,4-diacylated byproducts. This is mitigated by:

-

Lowering reaction temperature to 0°C

-

Using bulky Lewis acids (e.g., FeCl₃ instead of AlCl₃)

Purification and Isolation

Crude product purification involves:

-

Liquid-liquid extraction : DCM/water to remove unreacted acyl chloride.

-

Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent.

-

Recrystallization : Ethanol/water mixture to isolate pure product.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

-

1685 cm⁻¹ (C=O stretch, pyrrol-2-one)

-

1649 cm⁻¹ (C=O stretch, furan-2-carbonyl)

Comparative Analysis of Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.